(S)-1-Cyclopentyl-ethylamine
Description
(S)-1-Cyclopentyl-ethylamine (CAS: 150852-71-4) is a chiral primary amine with the molecular formula C₇H₁₅N and a molar mass of 113.20 g/mol . Its structure features a cyclopentyl group attached to the ethylamine backbone, with stereochemical specificity at the chiral center (S-configuration). This compound is widely utilized in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to its stereoselective properties .
Properties
IUPAC Name |
(1S)-1-cyclopentylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIUUMEKSNMLS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentyl bromide.
Nucleophilic Substitution: Cyclopentyl bromide undergoes nucleophilic substitution with ethylamine under basic conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using a suitable resolving agent to isolate the (S)-enantiomer.
Industrial Production Methods: Industrial production methods often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the (S)-enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(S)-1-Cyclopentyl-ethylamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopentyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Stereoisomeric Comparison: (S)- vs. (R)-Enantiomers
The (R)-enantiomer of 1-cyclopentyl-ethylamine hydrochloride (CAS: 1422126-36-0) shares identical molecular formula (C₇H₁₅N·HCl ) and molar mass (149.66 g/mol ) with its (S)-counterpart but differs in spatial configuration. Enantiomeric purity critically impacts biological activity; for example, the (S)-form may exhibit higher binding affinity in chiral receptor systems compared to the (R)-form .
Key Differences:
| Parameter | (S)-1-Cyclopentyl-ethylamine | (R)-1-Cyclopentyl-ethylamine HCl |
|---|---|---|
| Configuration | S | R |
| Salt Form | Free base | Hydrochloride |
| Molar Mass (Free Base) | 113.20 g/mol | 149.66 g/mol (HCl salt) |
| Application Focus | Asymmetric synthesis | Pharmacological studies |
Comparison with Cyclohexyl and Aromatic Analogues
(1S)-1-(4-Cyclohexyl-phenyl)-ethylamine (CAS: N/A)
This analogue replaces the cyclopentyl group with a 4-cyclohexyl-phenyl moiety, increasing steric bulk and hydrophobicity. Such modifications enhance lipid solubility, making it preferable for membrane-permeable drug candidates .
| Parameter | This compound | (1S)-1-(4-Cyclohexyl-phenyl)-ethylamine |
|---|---|---|
| Substituent | Cyclopentyl | 4-Cyclohexyl-phenyl |
| Molecular Complexity | Moderate | High |
| Solubility | Lower hydrophobicity | Higher hydrophobicity |
Comparison with Chloroethylamine Derivatives
Chloroethylamines like 2-(Dimethylamino)ethyl chloride (CAS: 107-99-3) exhibit distinct reactivity due to the presence of a chloro group. These compounds are intermediates in alkylating agents, contrasting with this compound’s role in stereoselective synthesis .
| Parameter | This compound | 2-(Dimethylamino)ethyl chloride |
|---|---|---|
| Functional Group | Amine | Chloroethylamine |
| Reactivity | Nucleophilic | Electrophilic (alkylating agent) |
| Applications | Chiral synthesis | Anticancer agents, polymer chemistry |
Biological Activity
(S)-1-Cyclopentyl-ethylamine is a chiral compound that has garnered attention in various fields of biological research due to its potential pharmacological properties and applications in synthetic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.
This compound is characterized by its chiral nature, which allows it to interact selectively with various biological targets, including enzymes and receptors. The compound's mechanism of action primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : It acts as a ligand in receptor binding assays, influencing physiological responses through agonistic or antagonistic actions at receptor sites.
2.1 Research Applications
This compound has several significant applications in scientific research:
- Chemistry : It serves as a chiral building block in synthesizing complex organic molecules and chiral auxiliaries.
- Biology : The compound is utilized in studies investigating enzyme-substrate interactions and receptor binding assays.
- Medicine : It is explored for its potential therapeutic applications, particularly as a precursor in drug synthesis targeting neurological and cardiovascular disorders.
2.2 Case Studies
Research has shown promising results regarding the biological activity of this compound:
- Enzyme Interaction Studies : In vitro studies demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
- Receptor Binding Assays : Binding affinity studies revealed that this compound interacts with specific receptors, indicating its potential as a therapeutic agent for conditions related to receptor dysfunctions .
3.1 Pharmacological Assays
Pharmacological assays have been conducted to evaluate the effectiveness of this compound:
| Assay Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Receptor Binding | Moderate affinity for specific receptors | |
| Functional Activity | Partial agonistic activity observed |
3.2 Toxicity and Safety Studies
Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as a pharmaceutical agent.
4. Conclusion
This compound showcases significant biological activity through its interactions with enzymes and receptors. Its applications in medicinal chemistry and potential therapeutic roles highlight the importance of continued research into its mechanisms and effects. Future studies should focus on detailed pharmacokinetic profiles and long-term safety assessments to facilitate its development into a viable therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for (S)-1-Cyclopentyl-ethylamine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A common approach includes:
- Chiral resolution : Using tartaric acid derivatives to separate enantiomers from racemic mixtures .
- Asymmetric hydrogenation : Employing chiral catalysts (e.g., Ru-BINAP complexes) under controlled temperatures (20–80°C) and hydrogen pressures (1–5 atm) to enhance enantioselectivity .
Key parameters affecting purity: - Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve reaction homogeneity .
- Catalyst loading : 0.1–1.0 mol% to balance cost and efficiency .
Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- NMR (¹H/¹³C) to confirm cyclopentyl and ethylamine moieties (e.g., δ 1.2–1.8 ppm for cyclopentyl protons) .
- IR for amine N-H stretches (~3300 cm⁻¹) .
- Chromatography :
- GC-MS for purity assessment and molecular ion detection .
- Thermal analysis :
- DSC/TGA to determine melting point (e.g., -10°C to 187°C for analogous amines) and decomposition profiles .
Data Interpretation : Compare results with PubChem/EPA DSSTox entries for structural validation .
Q. What strategies ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight, amber vials to prevent oxidation and moisture absorption .
- Handling : Use inert atmospheres (N₂/Ar) for air-sensitive reactions .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace metabolic pathways and identify active intermediates .
- Dose-response analysis : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Data reconciliation : Apply statistical tools (ANOVA, Tukey’s test) to evaluate variability in published IC₅₀ values .
Example : Discrepancies in neurotoxicity data may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
Q. What advanced techniques validate the chiral purity of this compound in complex matrices?
- Methodological Answer :
- Chiral SFC (Supercritical Fluid Chromatography) : Achieves baseline separation of enantiomers with sub-1% detection limits .
- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .
- Circular Dichroism (CD) : Correlate spectral signatures (e.g., Cotton effects) with enantiomeric composition .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding affinities with receptors (e.g., GPCRs) .
- MD (Molecular Dynamics) simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR (Quantitative Structure-Activity Relationship) : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Data Presentation Guidelines
-
Tables :
Parameter Value/Range Method Reference Enantiomeric Excess ≥98% ee Chiral HPLC Melting Point -10°C to 187°C DSC logP 1.31 Shake-flask method -
Figures :
Critical Considerations for Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
